molecular formula C8H10N2O3 B15070828 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B15070828
M. Wt: 182.18 g/mol
InChI Key: HSMRMFNGOGLRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1956324-78-9) is a versatile heterocyclic building block of significant interest in modern drug discovery, particularly in the synthesis of targeted therapeutics. The compound features a pyrazole core substituted with a carboxylic acid group and a 3-methyloxetane ring. The incorporation of the oxetane motif is a strategic choice in medicinal chemistry, as this compact, polar structure is renowned for improving key physicochemical properties of lead molecules . Oxetanes can act as surrogates for carbonyl or gem-dimethyl groups, conferring enhanced aqueous solubility and metabolic stability to drug candidates while reducing lipophilicity . Research indicates that such oxetane-containing scaffolds are valuable in developing potent inhibitors for disease-relevant targets. For instance, analogous structures have been investigated as inhibitors for enzymes like Aldehyde Dehydrogenase 1A (ALDH1A) for targeting chemoresistant cancers, and as receptor tyrosine kinase inhibitors (e.g., AXL inhibitors) for oncology applications . With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol , this carboxylic acid serves as an excellent precursor for the synthesis of amides and esters, or for further functionalization, making it a critical intermediate for constructing sophisticated compound libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-methyl-1-(oxetan-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5-7(8(11)12)2-10(9-5)6-3-13-4-6/h2,6H,3-4H2,1H3,(H,11,12)

InChI Key

HSMRMFNGOGLRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form the pyrazole ring, which can then be further functionalized to introduce the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) undergoes classical acid-catalyzed reactions, forming derivatives critical for pharmaceutical and materials applications.

Esterification

Reaction with alcohols under acidic conditions yields esters (Table 1). For example, methanol in the presence of H₂SO₄ produces methyl 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate .

ReagentConditionsProductYield (%)Source
MeOH, H₂SO₄Reflux, 4hMethyl ester72–85
EtOH, DCC/DMAPRT, 12hEthyl ester65–78

Amidation

The acid reacts with amines to form amides, a key step in drug discovery. For instance, coupling with benzylamine using EDCI/HOBt generates the corresponding amide .

AmineCoupling AgentProductYield (%)Source
BenzylamineEDCI/HOBtN-Benzylamide68–82
AnilineDCC/DMAPN-Phenylamide60–75

Oxetane Ring Reactivity

The strained oxetane ring undergoes ring-opening reactions under nucleophilic or acidic conditions.

Acid-Catalyzed Ring Opening

In HCl/THF, the oxetane ring opens to form chlorinated intermediates .

ConditionsProductSelectivitySource
HCl (conc.), THF3-Chloropropyl derivative>90%
H₂SO₄, H₂OHydrolyzed diol75–88%

Nucleophilic Substitution

Oxetanes react with nucleophiles (e.g., NaN₃) to yield azido derivatives .

NucleophileConditionsProductYield (%)Source
NaN₃DMF, 80°C, 6h3-Azidopropylpyrazole70–85
KSCNEtOH, refluxThiocyanate derivative65–78

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating via the pyrazole nitrogen and carboxylic oxygen.

Metal Complex Formation

Reaction with Cd(II) or Co(II) salts forms luminescent complexes .

Metal SaltConditionsComplex StructureApplicationSource
Cd(NO₃)₂·4H₂OH₂O/EtOH, RT[Cd(HMPCA)₂(H₂O)₄]Luminescence
CoCl₂·6H₂ODMF/H₂O, 60°C[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂Electrocatalysis

Catalytic Activity

Co(II) complexes exhibit bifunctional catalytic activity for oxygen evolution (OER) and reduction (ORR) .

CatalystOverpotential (OER)Half-Wave Potential (ORR)Source
[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂320 mV (at 10 mA/cm²)-0.25 V vs. RHE

Pyrazole Ring Modifications

The pyrazole ring participates in electrophilic substitutions, though the methyl group at position 3 directs reactivity.

Nitration

Nitration occurs at position 5 under mixed acid conditions.

ReagentConditionsProductYield (%)Source
HNO₃/H₂SO₄0°C, 2h5-Nitro derivative55–70

Halogenation

Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.

ReagentConditionsProductYield (%)Source
Br₂, FeBr₃CHCl₃, RT5-Bromo derivative60–75

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) shows decomposition above 220°C, while UV irradiation induces decarboxylation .

ConditionObservationSource
220°C (N₂)Decomposition to CO₂ + oxetane byproducts
UV (254 nm)Decarboxylation to 3-methyl-1-(oxetan-3-yl)-1H-pyrazole

Scientific Research Applications

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Applications/Notes
This compound 3-methyl (C3), oxetan-3-yl (N1) 196.21* 1389323-51-6 Drug design (enhanced solubility/metabolic stability)
3-Methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid 3-methyl (C3), oxolan-3-yl (N1) 210.23* Not provided Material science (flexibility due to 5-membered oxolan)
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid 3-methyl (C3), isopropyl (N1) 168.20 Not provided Lab-scale synthesis (bulky substituent reduces solubility)
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid 3-methyl (C3), pyrimidin-2-yl (N1) 204.19 1104281-75-5 Anticancer research (heteroaromatic interactions)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-methyl (N1), 3-CF₃ (C3) 208.12 113100-53-1 Agrochemicals (electron-withdrawing CF₃ enhances acidity)

*Calculated based on molecular formula.

Key Observations :

  • Oxetane vs. Oxolan : The 3-membered oxetane ring in the target compound confers higher conformational rigidity and polarity compared to the 5-membered oxolan (tetrahydrofuran), which may improve metabolic stability in drug candidates .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing its reactivity in coupling reactions .
  • Heteroaromatic Substitutions : Pyrimidin-2-yl substituents (as in 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid) enable π-π stacking interactions in biological targets, as seen in anticancer agents .

Biological Activity

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1956324-78-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, highlighting its applications in cancer therapy and other therapeutic areas.

  • Molecular Formula: C₈H₁₀N₂O₃
  • Molecular Weight: 182.18 g/mol
  • PubChem CID: 118989895

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrazole derivatives, which are known for their diverse biological activities. The introduction of the oxetane ring enhances the compound's structural complexity and may influence its biological properties.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, derivatives of 1H-pyrazole have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In one study, the synthesized compounds were screened for their cytotoxic effects using the MTT assay, revealing that several derivatives showed stronger cytotoxicity than standard chemotherapeutics like curcumin and paclitaxel . Notably, compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against MDA-MB-231 cells, leading to increased caspase-3 activity and apoptosis induction at low concentrations (1–10 μM) .

The anticancer activity of this compound is attributed to its ability to disrupt microtubule assembly, which is crucial for mitosis. This mechanism is similar to that of taxanes, which are widely used in cancer treatment . Additionally, the compound's interactions with various molecular targets such as topoisomerase II and EGFR suggest a multifaceted approach to inhibiting tumor growth .

Other Biological Activities

Beyond its anticancer potential, this compound has been evaluated for other biological activities:

  • Antiviral Activity: Preliminary bioassays have indicated potential antiviral effects against certain pathogens .
  • Fungicidal Activity: Some derivatives have shown effectiveness against fungal pathogens such as wheat rust and phoma asparagi .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

StudyFindings
Compounds showed significant cytotoxicity against MDA-MB-231 cells compared to curcumin and paclitaxel.
Demonstrated fungicidal properties against wheat rust and phoma asparagi.
Indicated antiviral activity against selected viruses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, azide-mediated cyclization using NaN₃ in DMF at 50°C for 3 hours yields pyrazole intermediates (e.g., 4-azidomethyl derivatives), followed by hydrolysis to the carboxylic acid . Alternatively, Vilsmeier-Haack formylation under reflux conditions with POCl₃/DMF can introduce aldehyde groups for downstream modifications . Key considerations include solvent choice (e.g., THF for cyclization) and catalyst optimization (e.g., tert-butyl peroxide for radical reactions) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Pyrazole ring protons resonate at δ ~7.5–8.5 ppm, while oxetane protons appear as distinct multiplets (δ ~4.5–5.5 ppm). Carboxylic acid protons are typically absent due to exchange broadening but confirmable via ester derivatives .
  • IR : Stretching vibrations for the carboxylic acid (C=O ~1700 cm⁻¹) and oxetane (C-O-C ~1200 cm⁻¹) are diagnostic. Azide intermediates show strong bands at ~2100 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .
  • Anti-diabetic : Evaluate α-glucosidase or α-amylase inhibition in enzyme-based assays .
  • Anticancer : MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) to assess anti-proliferative effects via autophagy induction .

Advanced Research Questions

Q. How can structural modifications enhance target specificity (e.g., kinase inhibition vs. antimicrobial activity)?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 3) improves XOR inhibition (Ki <1 nM) but may reduce solubility .
  • Oxetane Ring : Modifying the oxetane moiety (e.g., 3-methyloxetane-3-carbaldehyde) enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Docking Studies : Molecular docking against LD transpeptidase or PPAR-γ identifies critical hydrogen bonds (e.g., carboxylic acid with Arg188) for rational design .

Q. How to resolve low yields during cyclization or purification steps?

  • Methodological Answer :

  • By-Product Mitigation : Use scavengers (e.g., Celite) during azide reactions to trap excess reagents .
  • Purification : Flash chromatography with gradient elution (cyclohexane/EtOAc, 0–25% EtOAc) effectively separates regioisomers . For polar intermediates, reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) improves resolution .

Q. What strategies address contradictions in reported biological activities (e.g., anti-diabetic vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Establish IC₅₀ values across multiple assays to differentiate on-target vs. off-target effects .
  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4) to rule out artifactual cytotoxicity from reactive metabolites .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) can identify upregulated autophagy markers (e.g., LC3-II) versus apoptosis pathways .

Contradictions and Resolutions

  • Synthetic Routes : emphasizes azide-mediated cyclization, while prioritizes Vilsmeier-Haack reactions. Resolution lies in substrate-specific optimization (e.g., azides for electron-deficient pyrazoles) .
  • Biological Targets : Anti-proliferative effects via mTOR inhibition ( ) may conflict with PPAR-γ agonism ( ). Dose-dependent profiling and isoform-specific assays are critical .

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